
5-Methylquinoline-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylquinoline-2,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions of the quinoline ring.
Preparation Methods
The synthesis of 5-Methylquinoline-2,4-dicarboxylic acid can be achieved through various methods. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and provides good yields. Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using ionic liquids under ultrasound at room temperature . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Chemical Reactions Analysis
5-Methylquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium pyruvate, and various catalysts such as Cu(OTf)2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium pyruvate under microwave irradiation results in the formation of quinoline-2,4-dicarboxylic acid .
Scientific Research Applications
5-Methylquinoline-2,4-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The compound is also used in industrial applications, such as the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5-Methylquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo nucleophilic and electrophilic substitution reactions . These reactions allow the compound to interact with various biomolecules, leading to its pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
5-Methylquinoline-2,4-dicarboxylic acid can be compared with other quinoline derivatives, such as quinoline-4-carboxylic acid and 2-methylquinoline . These compounds share similar structural features but differ in their substitution patterns and functional groups. The presence of the methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions makes this compound unique in its chemical reactivity and biological activity. Other similar compounds include 2-substituted quinoline-4-carboxylic acids and their derivatives, which have been studied for their antiviral and antimicrobial activities .
Properties
CAS No. |
1584652-44-7 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-methylquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13-8)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
AOOGQRNLNPSYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
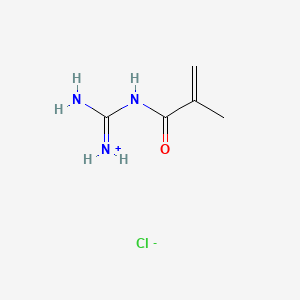

![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
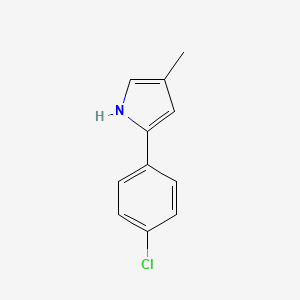
![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)
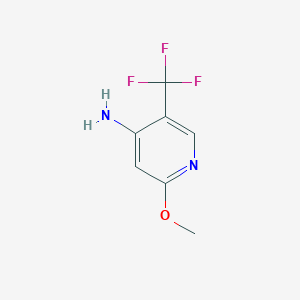
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)
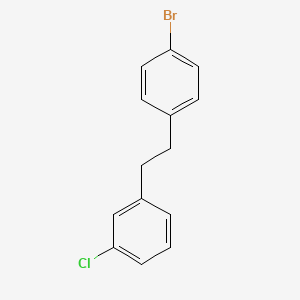
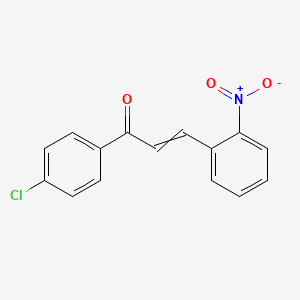

![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
